7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin
Overview
Description
7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin is a fluorogenic substrate used primarily for the chymotrypsin-like activity of the 20S proteasome. This compound is significant in biochemical research due to its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool for studying protease activity.
Mechanism of Action
Target of Action
The primary target of the compound 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin, also known as benzyl N-[2-[[2-[[3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate, is the chymotrypsin-like activity of the 20S proteasome . The 20S proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
Mode of Action
This compound acts as a fluorogenic substrate for the chymotrypsin-like activity of the 20S proteasome . A fluorogenic substrate is a molecule that releases a fluorescent product upon enzymatic activity. In this case, the enzymatic activity of the 20S proteasome on the compound results in the release of a fluorescent signal .
Biochemical Pathways
The compound is involved in the protein degradation pathway via the 20S proteasome . The 20S proteasome is part of the ubiquitin-proteasome system, the primary mechanism for the degradation of intracellular proteins. The fluorescent signal released upon degradation of the compound can be used to monitor the activity of the 20S proteasome and, by extension, the protein degradation pathway .
Result of Action
The enzymatic action of the 20S proteasome on the compound results in the release of a fluorescent signal . This signal can be detected and quantified, providing a measure of the activity of the 20S proteasome . This can be useful in various research and diagnostic applications, such as studying the role of protein degradation in disease processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin involves multiple steps. The process typically starts with the preparation of the coumarin core, which can be synthesized using methods such as the Pechmann condensation or Knoevenagel condensation . The subsequent steps involve the coupling of the coumarin core with the peptide sequence (benzyloxycarbonylglycyl-glycyl-leucyl) through peptide bond formation reactions. Common reagents used in these reactions include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) and coupling agents like 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can efficiently couple the peptide sequence to the coumarin core. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteases, leading to the release of the fluorescent coumarin moiety.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the coumarin core, affecting its fluorescence properties.
Common Reagents and Conditions
Proteases: Enzymes like chymotrypsin are commonly used to cleave the peptide bonds in this compound.
Oxidizing Agents: Reagents such as hydrogen peroxide can oxidize the coumarin core.
Reducing Agents: Sodium borohydride can be used to reduce the coumarin core.
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is the fluorescent 4-methylcoumarin moiety .
Scientific Research Applications
7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin is widely used in scientific research, particularly in the following areas:
Biochemistry: It is used to study protease activity, especially the chymotrypsin-like activity of the 20S proteasome.
Cell Biology: The compound is employed in assays to monitor proteasome function in cells.
Drug Discovery: It serves as a tool for screening potential protease inhibitors, aiding in the development of new therapeutic agents.
Fluorescence Microscopy: Due to its fluorescent properties, it is used in imaging studies to visualize protease activity in biological samples.
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-methylcoumarin: Another fluorogenic substrate used in protease assays.
N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin: A substrate for different protease activities.
Uniqueness
7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin is unique due to its specific application in studying the chymotrypsin-like activity of the 20S proteasome. Its peptide sequence and coumarin core make it highly specific and sensitive for this purpose, distinguishing it from other fluorogenic substrates.
Properties
IUPAC Name |
benzyl N-[2-[[2-[[3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O7/c1-4-17(2)26(27(36)31-20-10-11-21-18(3)12-25(35)39-22(21)13-20)32-24(34)15-29-23(33)14-30-28(37)38-16-19-8-6-5-7-9-19/h5-13,17,26H,4,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGGCCQOBMCUKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70913653 | |
Record name | 11-(Butan-2-yl)-3,6,9-trihydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-1-phenyl-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70913653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97792-39-7 | |
Record name | 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097792397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-(Butan-2-yl)-3,6,9-trihydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-1-phenyl-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70913653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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